![molecular formula C18H17N3O2S B4190303 N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)propanamide](/img/structure/B4190303.png)
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)propanamide
Overview
Description
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)propanamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are being studied extensively.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)propanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cell growth, proliferation, and survival. It may also induce cell death by apoptosis or autophagy.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)propanamide has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal strains. Additionally, it has demonstrated antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under certain conditions. It also has demonstrated activity against various targets, making it a potential lead compound for drug development. However, it has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)propanamide. One direction is to investigate its potential as a lead compound for drug development, particularly in the areas of cancer and infectious diseases. Another direction is to study its mechanism of action in more detail, in order to identify specific targets and pathways. Additionally, further research is needed to understand its potential toxicity and to optimize its pharmacokinetic properties.
Scientific Research Applications
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)propanamide has various potential applications in scientific research. It is being studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It is also being investigated for its antimicrobial properties, as it has shown activity against various bacterial and fungal strains. Additionally, it is being studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11(22)13-7-9-14(10-8-13)19-17(23)12(2)24-18-20-15-5-3-4-6-16(15)21-18/h3-10,12H,1-2H3,(H,19,23)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOKXIIPUYQJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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